
6-Benzothiazoleacetic acid, 2-phenyl-
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Overview
Description
2-Phenyl-6-benzothiazoleacetic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-benzothiazoleacetic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and benzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like samarium triflate in aqueous media have been developed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-benzothiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
- Anticonvulsant Activity: Studies have explored the anticonvulsant potential of benzothiazole derivatives . For example, 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1,3]-oxazinane-2-thiones have been synthesized and evaluated for their anticonvulsant activity against Maximal Electroshock (MES) induced seizures in mice .
- Anti-inflammatory Activity: Research has also found that 2-substituted 5-benzothiazoleacetic acids displayed better anti-inflammatory activity compared to 2-substituted 6-benzothiazoleacetic acids .
- Anti-cancer Activity: Benzothiazole derivatives have demonstrated moderate to good activity against breast cancer .
Related Compounds and Pharmaceutical Compositions
While the search results do not provide specific case studies or data tables for 2-phenyl-6-benzothiazoleacetic acid, they do highlight research on related compounds and pharmaceutical applications of benzothiazole derivatives:
- Pharmaceutical Compositions: US Patent US10058546B2 describes pharmaceutical compositions containing (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide, a compound related to benzothiazoles . These compositions are designed for oral administration in tablet form, including the active compound, fillers, disintegrants, lubricants, and glidants . The document specifies various formulations and dissolution rates for these tablets .
- CFTR Functionality: The pharmaceutical compositions mentioned above are related to the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel crucial for electrolyte transport . CFTR influences the movement of ions and water across epithelial tissues .
Mechanism of Action
The mechanism of action of 2-Phenyl-6-benzothiazoleacetic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate ion channels, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in the substituents attached to the aromatic ring.
Benzimidazoles: Structurally related to benzothiazoles, benzimidazoles contain a nitrogen atom instead of sulfur in the heterocyclic ring.
Uniqueness
2-Phenyl-6-benzothiazoleacetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Biological Activity
6-Benzothiazoleacetic acid, 2-phenyl- (CAS No. 36782-39-5) is a compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole ring fused with an acetic acid moiety and a phenyl group, which contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that 6-benzothiazoleacetic acid, 2-phenyl- exhibits significant anticancer properties . It has been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis. The mechanism involves the inhibition of specific enzymes and modulation of cellular signaling pathways, which can lead to the suppression of tumor growth.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The results are summarized in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 10.3 | Inhibition of cell cycle progression |
A549 (Lung) | 15.0 | Mitochondrial dysfunction |
Antimicrobial and Antifungal Activities
In addition to its anticancer effects, 6-benzothiazoleacetic acid, 2-phenyl- has demonstrated antimicrobial and antifungal activities. It has been tested against various pathogens, showing promising results in inhibiting their growth.
Research Findings
The antimicrobial efficacy was evaluated against several bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.
Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Experimental Evidence
In vitro studies have revealed that treatment with 6-benzothiazoleacetic acid, 2-phenyl- can significantly reduce markers of oxidative stress in neuronal cell cultures.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
- Ion Channel Modulation : The compound affects ion channels that are crucial for cellular signaling.
- Cell Signaling Interference : By disrupting specific signaling pathways, it can induce cell death in cancerous cells.
Similar Compounds
The biological activities of 6-benzothiazoleacetic acid, 2-phenyl- can be compared with other related compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity |
---|---|---|
2-Arylbenzothiazoles | Moderate | Low |
Benzimidazoles | High | Moderate |
Unique Characteristics
This compound's unique structure allows it to undergo various chemical reactions, enhancing its versatility as a pharmaceutical agent compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-benzothiazoleacetic acid, 2-phenyl- derivatives, and how do reaction conditions influence yield?
The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, ethyl-2-benzothiazolyl acetate can be synthesized via reactions of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions . Cyanomethylene benzothiazole intermediates may also be converted into the target compound. Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For instance, using ethanol-water mixtures with NaOH (1.5 mol/L) during hydrolysis improves crystallinity and purity .
Q. Which analytical techniques are most reliable for characterizing 6-benzothiazoleacetic acid derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying acetohydrazide derivatives formed via hydrazine hydrate reactions . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (e.g., CCDC 1850211/1850212) provides definitive confirmation of molecular geometry .
Q. How do solvent systems and pH affect the solubility and stability of 6-benzothiazoleacetic acid derivatives?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility for biological assays, while aqueous stability depends on pH. Acidic conditions (pH < 4) may protonate the benzothiazole nitrogen, reducing reactivity. NIST data for analogous compounds (e.g., benzeneacetic acid derivatives) suggest stability in neutral buffers but hydrolysis under strong alkaline conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 6-benzothiazoleacetic acid derivatives?
Factorial design minimizes experimental runs while maximizing data output. For example, a 2³ factorial design could evaluate temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours). Statistical tools like ANOVA identify significant factors (e.g., temperature dominates yield variance). This approach is validated in benzothiazole synthesis, where interactions between solvent polarity and catalyst type significantly impact regioselectivity .
Q. What mechanistic insights explain the biological activity of 6-benzothiazoleacetic acid derivatives?
Derivatives with electron-withdrawing substituents (e.g., nitro or carbonyl groups) exhibit enhanced bioactivity due to increased electrophilicity at the benzothiazole core. Computational docking studies suggest that these compounds inhibit enzymes like cyclooxygenase-2 (COX-2) by forming hydrogen bonds with active-site residues (e.g., Arg120 and Tyr355) . Fluorescence assays further reveal correlations between substituent polarity and membrane permeability .
Q. How can computational modeling predict the reactivity of 6-benzothiazoleacetic acid derivatives?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. For example, electron-deficient benzothiazole rings favor nucleophilic substitution at the 2-position. Molecular dynamics simulations in silico solvents (e.g., water, ethanol) model solvation effects on reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Contradictions in NMR or mass spectrometry data often arise from tautomerism or rotational isomerism. Hybrid techniques like LC-MS/MS with collision-induced dissociation (CID) differentiate isobaric species. For ambiguous cases, isotopic labeling (e.g., ¹⁵N) or variable-temperature NMR experiments clarify dynamic equilibria .
Q. How can derivatization strategies expand the functional diversity of 6-benzothiazoleacetic acid?
Acetohydrazide intermediates (from hydrazine hydrate reactions) serve as versatile precursors. Condensation with aromatic aldehydes yields Schiff bases, while cyclization with 1,2,4-triazole forms fused heterocycles. Microwave-assisted synthesis reduces reaction times for such derivatizations (e.g., 30 minutes vs. 8 hours under conventional heating) .
Q. What validation protocols ensure reproducibility in biological assays for these compounds?
Dose-response curves (IC₅₀ determinations) require triplicate runs with positive controls (e.g., cisplatin for cytotoxicity assays). Stability tests in assay media (e.g., DMEM with 10% FBS) over 24 hours confirm compound integrity. Parallel artificial membrane permeability assays (PAMPA) validate bioavailability predictions .
Q. How do scaling challenges differ between lab-scale and pilot-scale synthesis?
Lab-scale reflux setups often fail to translate to larger batches due to heat transfer inefficiencies. Pilot-scale reactors with jacketed heating and continuous stirring improve yield consistency. Membrane separation technologies (e.g., nanofiltration) are critical for purifying heat-sensitive derivatives during scale-up .
Properties
CAS No. |
36782-39-5 |
---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
DGIRRQAONAAJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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